molecular formula C8H7ClN2 B13037265 6-chloro-1H-indol-3-amine

6-chloro-1H-indol-3-amine

Cat. No.: B13037265
M. Wt: 166.61 g/mol
InChI Key: SFYDPWVTPXHVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1H-indol-3-amine is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a chlorine atom at the 6th position and an amino group at the 3rd position of the indole ring makes this compound a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-indol-3-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting material would be 6-chloro-phenylhydrazine and an appropriate aldehyde or ketone .

Another method involves the reaction of 6-chloro-2-nitroaniline with a reducing agent to form the corresponding 6-chloro-1H-indole, which is then aminated at the 3rd position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often preferred due to its simplicity and efficiency. The reaction is carried out in a solvent such as methanol or ethanol, with an acid catalyst like methanesulfonic acid under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-1H-indol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-chloro-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3rd position.

    6-chloro-1H-indole: Lacks the amino group at the 3rd position.

    1H-indole-3-amine: Lacks the chlorine atom at the 6th position

Uniqueness

6-chloro-1H-indol-3-amine is unique due to the presence of both the chlorine atom and the amino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-chloro-1H-indol-3-amine

InChI

InChI=1S/C8H7ClN2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H,10H2

InChI Key

SFYDPWVTPXHVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.